3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic system comprising a pyrazole ring, a benzene ring, and an oxazine moiety. The specific substitution pattern includes a thiophen-2-yl group at position 5 and a phenol group at position 3 of the benzoxazine core . Such substitutions are critical for modulating electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-(5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-14-6-3-5-13(11-14)16-12-17-15-7-1-2-8-18(15)24-20(22(17)21-16)19-9-4-10-25-19/h1-11,17,20,23H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPLERFNBCIBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Construction of the Benzo[e]pyrazolo[1,5-c][1,3]oxazine Core: This step may involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Attachment of the Phenol Group: This can be done through electrophilic aromatic substitution reactions, where the phenol group is introduced to the pre-formed heterocyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler structures.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiophene and oxazine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The thiophene substituent in the target compound (electron-rich) contrasts with bromo or fluoro groups (electron-withdrawing) in analogs, affecting reactivity and charge distribution .
- Solubility: Phenol and ethoxyphenyl groups improve aqueous and organic solubility, respectively, compared to non-polar substituents like benzodioxol .
- Biological Interactions: Thiophene and phenol groups may synergize in H-bonding and π-π stacking, as seen in antimicrobial analogs .
Biological Activity
The compound 3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.4 g/mol. Its structural features include a thiophene ring and a benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety, which contribute to its unique biological interactions.
Synthesis
The synthesis typically involves multi-step organic reactions starting from simpler precursors. Key steps include cyclization and functionalization reactions that yield the final product with high purity. Specific reagents such as bromine and thiophene derivatives are commonly used in these processes .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology . The following sections detail its specific activities:
Neuropharmacological Effects
Studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. For instance, it has shown promise as an anticonvulsant , with evaluations conducted using various seizure models indicating significant efficacy .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). In vitro studies reported IC50 values of 16.19 ± 1.35 μM and 17.16 ± 1.54 μM respectively, demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
The exact mechanism of action remains under investigation; however, preliminary findings suggest that the compound may modulate various biological pathways by interacting with specific molecular targets such as enzymes and receptors involved in cellular processes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study evaluating its anticonvulsant properties, the compound was administered in animal models demonstrating significant reductions in seizure frequency compared to control groups.
- Case Study 2 : Cytotoxicity assays revealed selective toxicity towards cancer cells while exhibiting minimal effects on normal fibroblast cells, suggesting a favorable therapeutic index .
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic methodologies for constructing the pyrazolo-oxazinone core in this compound?
The synthesis involves multi-step protocols, often starting with cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. Critical steps include:
- Cyclization of pyrazole precursors with benzoxazine-forming reagents under thermal or microwave-assisted conditions to improve reaction efficiency .
- Functionalization of the thiophene moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents .
- Phenol group protection/deprotection strategies to avoid undesired side reactions during synthesis . Methodological Tip: Optimize solvent polarity (e.g., DMF for polar intermediates, chloroform for non-polar steps) and catalyst systems (e.g., triethylamine for acid scavenging) to enhance yield .
Q. How can structural ambiguities in the fused pyrazolo-oxazinone system be resolved?
Use a combination of:
- X-ray crystallography for definitive ring-fusion confirmation and stereochemical assignment .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve overlapping signals from the benzo-oxazine and pyrazole rings .
- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What preliminary assays are recommended for evaluating biological activity?
Prioritize in vitro screening against target enzymes (e.g., kinases, cyclooxygenases) due to the compound’s structural similarity to bioactive pyrazole derivatives .
- Use fluorescence-based binding assays to assess interactions with biological targets .
- Test solubility in DMSO/PBS mixtures to determine viable concentrations for cell-based studies .
Advanced Research Questions
Q. How can reaction yields be improved for thiophene-containing intermediates?
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity in thiophene functionalization .
- Catalyst screening : Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann-type reactions enhances cross-coupling efficiency .
- By-product analysis : Use TLC or HPLC to identify side products (e.g., over-oxidized thiophene derivatives) and adjust reducing agents (e.g., NaBH₄) .
Q. What strategies address contradictory SAR data in related pyrazolo-oxazinone derivatives?
- Substituent effect mapping : Compare analogs with varying substituents (Table 1) to isolate electronic vs. steric contributions to activity .
| Substituent Position | Modification | Observed Impact on Activity | Reference |
|---|---|---|---|
| Thiophene (C5) | 2-Thienyl → 3-Thienyl | ↓ Anticancer potency | |
| Phenol (C3) | -OH → -OCH₃ | ↑ Metabolic stability | |
| Benzoxazine (C10b) | Hydrogenation | Alters ring conformation and binding affinity |
- Molecular dynamics simulations can model ligand-target interactions to rationalize discrepancies .
Q. How can computational methods predict metabolic pathways for this compound?
- Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., phenol -OH for glucuronidation) .
- Validate predictions with LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
Q. What advanced techniques resolve crystallographic disorder in the benzoxazine ring?
- Low-temperature X-ray diffraction (100 K) reduces thermal motion artifacts .
- Twinned refinement algorithms (e.g., in SHELXL) improve model accuracy for fused ring systems .
Methodological Challenges & Solutions
Q. How to address low reproducibility in biological assays?
- Standardize solvent systems : Pre-screen DMSO lot variability using UV-Vis spectroscopy .
- Control redox sensitivity : Add antioxidants (e.g., ascorbic acid) to assay buffers if the phenol group is prone to oxidation .
Q. What analytical workflows validate purity in multi-step syntheses?
- Orthogonal purity checks : Combine HPLC (C18 column, acetonitrile/water gradient) with ¹H NMR integration of residual solvents .
- Elemental analysis for C/H/N/S content to confirm stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
